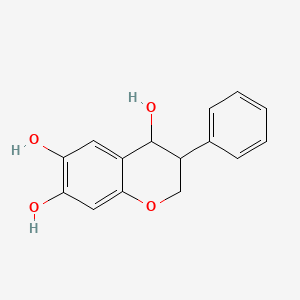
3-Phenylchroman-4,6,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylchroman-4,6,7-triol is a polyphenolic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in natural products. This compound, characterized by its three hydroxyl groups at positions 4, 6, and 7, exhibits significant potential in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylchroman-4,6,7-triol typically involves the cyclization of appropriate phenolic precursors. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylchroman-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced chroman derivatives.
Substitution: Various substituted phenylchroman derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The biological effects of 3-Phenylchroman-4,6,7-triol are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: Induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Comparaison Avec Des Composés Similaires
3-Phenylchroman-4,6,7-triol can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the hydroxyl groups present in this compound, resulting in different biological activities.
Isoflavanones: Similar structure but with different substitution patterns, leading to varied pharmacological properties.
Flavanones: Another class of polyphenolic compounds with distinct antioxidant and anti-inflammatory activities.
Uniqueness: The presence of three hydroxyl groups in this compound imparts unique antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-phenyl-3,4-dihydro-2H-chromene-4,6,7-triol |
InChI |
InChI=1S/C15H14O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-7,11,15-18H,8H2 |
Clé InChI |
MLYJXOGQMWPMGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=CC(=C(C=C2O1)O)O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


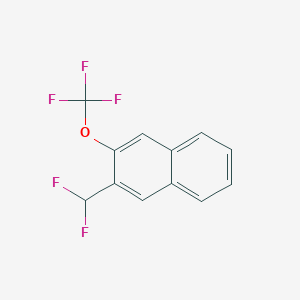
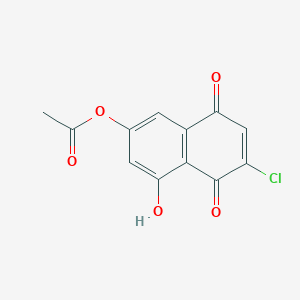
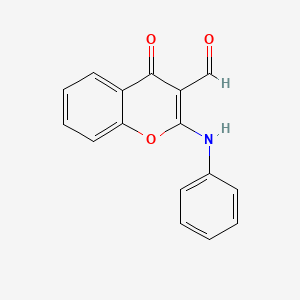
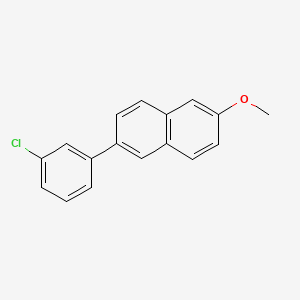


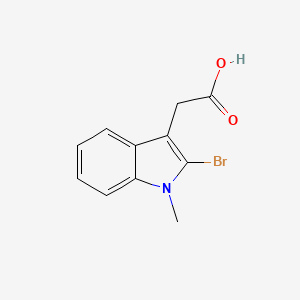

![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
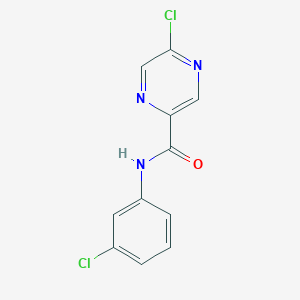
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
